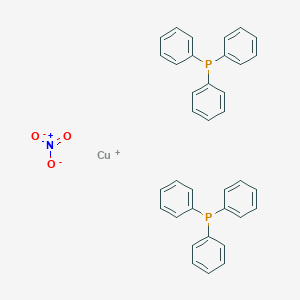
3-(1,3-二氧戊环-2-基)噻吩-2-磺酰氯
描述
3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride (3-DTSCl) is a heterocyclic organic compound belonging to the thiophene family. It is a white, crystalline solid that is soluble in most organic solvents and is used as a reagent in various organic synthesis processes. 3-DTSCl is an important intermediate in the synthesis of various organic compounds, including drugs, dyes, and other materials. It has been extensively studied and is used in a variety of scientific research applications.
科学研究应用
Organic Semiconductor Development
Thiophene derivatives are pivotal in the advancement of organic semiconductors. They are used in the development of organic field-effect transistors (OFETs) due to their excellent charge-carrier mobility. The incorporation of 3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl Chloride into semiconductor frameworks can enhance the electronic properties of OFETs, making them more efficient and reliable for use in flexible electronics .
OLED Fabrication
In the fabrication of organic light-emitting diodes (OLEDs), thiophene-based molecules play a significant role. They contribute to the emissive layer of OLEDs, which is responsible for the production of light. The unique structure of 3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl Chloride can be utilized to improve the luminescence and stability of OLEDs, leading to better display technologies .
Pharmacological Research
Thiophene derivatives exhibit a range of pharmacological properties. They are explored for their potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects. The specific compound could be synthesized and tested for such biological activities, contributing to the development of new therapeutic agents .
Corrosion Inhibition
In industrial chemistry, thiophene derivatives are known as corrosion inhibitors3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl Chloride could be applied in the formulation of coatings or additives that protect metals from corrosion, thereby extending the life of metal structures and components .
Synthesis of Fluorescent Probes
This compound is used in the synthesis of fluorescent probes for the detection of biological molecules. For instance, it can be part of a ratiometric fluorescent probe that differentiates cysteine from homocysteine and glutathione, which is crucial in biochemical research and diagnostics .
Inhibitor Synthesis
3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl Chloride: is involved in the microwave-assisted synthesis of inhibitors like KN-93, which is an inhibitor of calmodulin kinase II. Such inhibitors are valuable in studying signal transduction pathways in cells .
Development of S1 Receptor Ligands
The compound is also used in the preparation of fluorinated spirobenzofuran piperidines, which act as S1 receptor ligands. These ligands have potential applications in neurological research and could lead to the development of treatments for disorders involving the S1 receptor .
Regio-Selective Synthesis of Indole Derivatives
Lastly, it serves as a reactant in the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization. Indole derivatives are important in pharmaceutical chemistry for their diverse biological activities .
属性
IUPAC Name |
3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO4S2/c8-14(9,10)7-5(1-4-13-7)6-11-2-3-12-6/h1,4,6H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTOURREASJQSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(SC=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441494 | |
| Record name | 3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl Chloride | |
CAS RN |
103011-38-7 | |
| Record name | 3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B11665.png)

![(7S,9S)-7-[(2R,4S,5S,6S)-5-amino-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B11672.png)









![7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B11688.png)
